(R)-1-(Oxetan-3-YL)pyrrolidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Oxetan-3-YL)pyrrolidin-3-OL is a chiral compound that features an oxetane ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Oxetan-3-YL)pyrrolidin-3-OL typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an epoxide and a suitable nucleophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Coupling of the Oxetane and Pyrrolidine Rings: The final step involves coupling the oxetane and pyrrolidine rings through a suitable linker, often using a reductive amination reaction.
Industrial Production Methods
Industrial production of ®-1-(Oxetan-3-YL)pyrrolidin-3-OL may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(Oxetan-3-YL)pyrrolidin-3-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and pyrrolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane and pyrrolidine ketones, while reduction may yield alcohols and amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Oxetan-3-YL)pyrrolidin-3-OL is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe for studying biological processes.
Medicine
In medicine, ®-1-(Oxetan-3-YL)pyrrolidin-3-OL is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in specialized applications, such as in the manufacture of polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-(Oxetan-3-YL)pyrrolidin-3-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Oxetan-3-YL)pyrrolidin-3-OL: The enantiomer of ®-1-(Oxetan-3-YL)pyrrolidin-3-OL, with similar but distinct properties.
1-(Oxetan-3-YL)pyrrolidin-3-OL: The racemic mixture of the compound, containing both ® and (S) enantiomers.
1-(Oxetan-3-YL)pyrrolidine: A related compound lacking the hydroxyl group.
Uniqueness
®-1-(Oxetan-3-YL)pyrrolidin-3-OL is unique due to its specific chiral configuration and the presence of both an oxetane and a pyrrolidine ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2/t7-/m1/s1 |
InChI Key |
ORVAJNOIYUPTSI-SSDOTTSWSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2COC2 |
Canonical SMILES |
C1CN(CC1O)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.